Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
Key Structural Features:
| Parameter | Value | Source |
|---|---|---|
| Pyrimidine-thiophene dihedral angle | 1.24°–2.53° | |
| Bond length (C-S) | 1.71–1.73 Å | |
| Planarity (r.m.s. deviation) | 0.012–0.020 Å |
The planarity of the scaffold facilitates π-π stacking interactions in solid-state configurations, while the sulfur atom in the thiophene ring contributes to electron delocalization across the fused system. Nuclear magnetic resonance (NMR) data for similar compounds show distinct proton environments for H-2 and H-6 of the pyrimidine ring, with chemical shifts near δ 8.5–8.1 ppm in dimethylformamide-d₇.
Substituent Configuration at Position 3: 2-Methoxyphenyl Group
A 2-methoxyphenyl group is appended to the N3 position of the pyrimidine ring, introducing steric and electronic modifications. X-ray diffraction analyses of structurally related molecules demonstrate that the benzene ring forms dihedral angles of 69.49°–79.05° with the thieno[3,2-d]pyrimidine plane, creating a non-coplanar arrangement.
Electronic Effects:
- Methoxy Group Orientation : The ortho-methoxy substituent induces torsional strain, forcing the phenyl ring into a near-perpendicular orientation relative to the core.
- Hydrogen Bonding : The methoxy oxygen participates in weak C–H⋯O interactions with adjacent molecules, stabilizing crystalline packing.
Steric Considerations:
| Interaction Type | Distance (Å) |
|---|---|
| C–H⋯O (methoxy) | 2.42–2.58 |
| van der Waals contacts | 3.12–3.45 |
This substituent’s steric bulk limits rotational freedom around the N3–C bond, as evidenced by restricted torsion angles of ±15° in analogous structures.
Thioacetamide Linker Structural Dynamics
The thioacetamide linker (–S–CH₂–CO–NH–) bridges the thieno[3,2-d]pyrimidine core and the benzoate ester. Key features include:
Bond Geometry:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C–S (thioether) | 1.81–1.83 | C–S–C: 102.5–104.2 |
| N–H⋯S | 2.95–3.10 | N–H⋯S: 155–160 |
The thioether sulfur exhibits sp³ hybridization, creating a tetrahedral geometry that permits limited rotation around the C–S bond. Density functional theory (DFT) calculations on similar linkers predict rotational energy barriers of 8–12 kcal/mol, suggesting moderate conformational flexibility.
Hydrogen Bonding:
- The acetamide N–H group forms intramolecular hydrogen bonds with the pyrimidine N1 atom (distance: 2.89 Å).
- Intermolecular N–H⋯S interactions stabilize layered molecular arrangements in the solid state.
Benzoate Ester Functional Group Interactions
The para-substituted benzoate ester introduces a polarizable aromatic system and ester functionality. Structural studies highlight two critical interactions:
Electronic Effects:
- Resonance Stabilization : The ester carbonyl (C=O) exhibits bond lengths of 1.21–1.23 Å, consistent with conjugation between the carbonyl and adjacent oxygen lone pairs.
- Para-Substitution : The electron-withdrawing ester group at the para position reduces electron density on the benzene ring, as evidenced by upfield shifts of aromatic protons in NMR spectra (δ 7.3–7.5 ppm).
Crystalline Packing:
| Interaction | Distance (Å) | Angle (°) |
|---|---|---|
| C–H⋯O (ester) | 2.35–2.50 | 145–155 |
| π-π stacking (benzoate) | 3.45–3.60 | – |
The ethyl ester group adopts a staggered conformation to minimize steric clashes with the benzoate ring, as observed in single-crystal analyses of related compounds.
Properties
IUPAC Name |
ethyl 4-[[2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-3-32-23(30)15-8-10-16(11-9-15)25-20(28)14-34-24-26-17-12-13-33-21(17)22(29)27(24)18-6-4-5-7-19(18)31-2/h4-11H,3,12-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBWLAILLHVDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclocondensation reaction involving appropriate precursors such as ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a suitable methoxyphenyl derivative is introduced.
Thioacetamido group addition: This can be done through a reaction with thioacetic acid or its derivatives under specific conditions.
Esterification: The final step involves esterification to form the ethyl ester group, completing the synthesis of the compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance:
- Mechanism of Action : It may act as an inhibitor of topoisomerases or kinases critical for DNA replication and repair processes.
- Case Study : A study demonstrated that compounds similar to Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate exhibited enhanced cytotoxicity against various cancer cell lines due to increased cellular uptake and interaction with DNA .
Antimicrobial Properties
The compound has also shown promise in the field of antimicrobial research:
- Antibacterial Activity : Studies have indicated that it possesses significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.
- Mechanism : The thioether moiety may disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it a valuable tool in biological research:
- Target Enzymes : It has been studied for its effects on enzymes involved in various metabolic pathways.
- Research Findings : Data suggests that compounds with similar structures can inhibit enzymes critical for cancer survival pathways .
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can effectively halt the growth of cancer cells and other rapidly dividing cells. Additionally, it may modulate other biological pathways, including inflammatory and apoptotic pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Key Observations:
3,5-Dimethoxybenzyl (G1-4) introduces higher lipophilicity and bulk, which may reduce solubility but improve membrane permeability .
Heterocyclic Modifications: The cyclopenta-fused analogue () introduces conformational rigidity, which could restrict binding to flexible active sites .
Physicochemical Properties:
- Solubility : The ethyl benzoate group improves organic solubility compared to carboxylic acid derivatives.
- Lipophilicity : The 2-methoxyphenyl group balances hydrophobicity, whereas chlorophenyl () or trifluoromethyl (G1-4) groups increase logP values .
Biological Activity
Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno[3,2-d]pyrimidine core. Its molecular formula is , with a molecular weight of approximately 392.48 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thienopyrimidines have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. Compounds in this class have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . In vitro studies revealed significant reductions in inflammation markers in treated cell lines.
Anticancer Potential
The compound's structure suggests potential activity against cancer cells. Similar thienopyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, studies have shown that certain derivatives can selectively target bromodomain proteins involved in cancer progression . this compound may exhibit similar mechanisms by modulating gene expression pathways critical for tumor growth.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory responses and cancer cell survival.
- Modulation of Signal Transduction Pathways : It could interfere with signaling pathways that regulate cell growth and differentiation.
- Interaction with DNA/RNA : The structural features allow potential binding to nucleic acids, affecting replication and transcription processes.
Case Studies and Research Findings
Several case studies have documented the biological effects of similar compounds:
- Antimicrobial Efficacy : A study highlighted the antibacterial activity of thienopyrimidine derivatives against resistant strains of bacteria . The results indicated a dose-dependent response with significant inhibition at lower concentrations.
- Anti-inflammatory Research : In a controlled experiment assessing the anti-inflammatory effects of related compounds, significant reductions in TNF-alpha and IL-6 levels were observed after treatment . This suggests a promising therapeutic role in managing inflammatory diseases.
- Cancer Cell Studies : A recent investigation into the anticancer properties of thienopyrimidine derivatives revealed their ability to induce apoptosis in leukemia cells through caspase activation pathways . This underscores the potential applicability of this compound in oncology.
Q & A
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Methodological Answer : Transitioning from batch to flow chemistry improves yield reproducibility for air-sensitive intermediates (e.g., thiol-containing precursors). Optimize catalyst loading (e.g., Pd/C for coupling steps) and solvent recovery systems to reduce costs. Process analytical technology (PAT) monitors critical parameters (e.g., reaction completion via in-line FTIR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
